Hydrochloride Salt vs. Free Base: Aqueous Solubility and Reaction Medium Compatibility
The hydrochloride salt form exhibits enhanced aqueous solubility relative to the free base. The free base (CAS 42933-44-8) is reported as 'slightly soluble in water' [1], whereas the hydrochloride salt (CAS 1170547-23-5) demonstrates improved water solubility due to ionic character . This solubility difference translates to practical advantages in aqueous reaction media, eliminating the need for co-solvents or phase-transfer catalysts during diazotization and subsequent coupling steps in vilazodone synthesis [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt: enhanced aqueous solubility (qualitative observation) |
| Comparator Or Baseline | Free base (CAS 42933-44-8): 'slightly soluble in water' [1] |
| Quantified Difference | Not quantified; qualitative improvement only |
| Conditions | Ambient temperature, neutral pH |
Why This Matters
Improved solubility reduces reaction heterogeneity and may lower solvent volume requirements in large-scale vilazodone intermediate production.
- [1] NBInno. 5-Amino-1-benzofuran-2-carboxylic Acid: High-Purity Pharmaceutical Intermediate. Product Specifications. 2025. View Source
- [2] CN107674052A. Vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran carboxylic acid ethyl ester synthetic method. Google Patents. 2018. View Source
